molecular formula C20H16N2O2S2 B2906524 N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-phenoxypropanamide CAS No. 1172283-40-7

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-phenoxypropanamide

Cat. No.: B2906524
CAS No.: 1172283-40-7
M. Wt: 380.48
InChI Key: NWWMIPCVQJYDRP-UHFFFAOYSA-N
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Description

Benzothiazole derivatives are a class of compounds that have been studied for their potential biological activities . They are synthesized by coupling substituted 2-amino benzothiazoles with other compounds .


Synthesis Analysis

The synthesis of benzothiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is typically analyzed based on IR, 1H, 13C NMR and mass spectral data .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For instance, they can be acetylated in the presence of a base followed by nucleophilic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined by their C, H and N analysis .

Biochemical Analysis

Biochemical Properties

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-phenoxypropanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit cyclooxygenase enzymes, particularly cyclooxygenase-2, which is involved in the inflammatory response . The inhibition of cyclooxygenase-2 by this compound results in reduced production of pro-inflammatory prostaglandins, thereby exhibiting anti-inflammatory properties .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines, this compound induces cell cycle arrest and apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic proteins . Additionally, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active sites of target enzymes, such as cyclooxygenase-2, leading to enzyme inhibition . Additionally, it interacts with DNA and proteins involved in cell cycle regulation, thereby influencing gene expression and cellular proliferation . The binding interactions of this compound with these biomolecules are crucial for its biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Prolonged exposure to this compound can lead to gradual degradation, which may affect its efficacy over time . Long-term studies have also indicated potential cumulative effects on cellular function, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process results in the formation of active and inactive metabolites, which can influence the compound’s overall biological activity . Additionally, this compound affects metabolic flux and metabolite levels, contributing to its pharmacological effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is actively transported across cell membranes by organic anion transporters, facilitating its intracellular accumulation . Once inside the cell, it binds to cytoplasmic and nuclear proteins, influencing its localization and activity . The distribution of this compound within tissues is also affected by its affinity for specific binding sites .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is predominantly localized in the cytoplasm and nucleus, where it interacts with target biomolecules . Post-translational modifications, such as phosphorylation and acetylation, may influence its subcellular distribution and activity . Additionally, this compound contains targeting signals that direct it to specific cellular compartments, enhancing its biological effects .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S2/c1-13(24-14-7-3-2-4-8-14)18(23)22-19-15(11-12-25-19)20-21-16-9-5-6-10-17(16)26-20/h2-13H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWWMIPCVQJYDRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=CS1)C2=NC3=CC=CC=C3S2)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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